molecular formula C20H21BrN2O7 B15029994 ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate

ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate

Cat. No.: B15029994
M. Wt: 481.3 g/mol
InChI Key: FZWWVEYITRWSRU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a pyran and an indoline ring, with various functional groups attached, including an amino group, a bromo substituent, and an ester group.

Preparation Methods

The synthesis of ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the indoline derivative with a suitable pyran precursor under controlled conditions.

    Functional Group Introduction: The introduction of the bromo, amino, and ester groups can be achieved through various substitution and addition reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final Product Formation: The final product is obtained by esterification and purification steps, ensuring the desired compound’s purity and yield.

Chemical Reactions Analysis

Ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of new derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate has several scientific research applications:

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of novel materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.

Mechanism of Action

The mechanism of action of ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate can be compared with other spiro compounds, such as:

    Spirooxindoles: These compounds also feature a spiro linkage and are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Spiropyrans: Similar to the target compound, spiropyrans exhibit unique photochromic properties, making them useful in optical applications.

    Spiroindolines: These compounds share the indoline ring structure and are explored for their potential therapeutic applications.

The uniqueness of ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3’-indoline]-3-carboxylate lies in its specific functional groups and the combination of the pyran and indoline rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21BrN2O7

Molecular Weight

481.3 g/mol

IUPAC Name

3-O'-ethyl 5-O'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H21BrN2O7/c1-4-28-18(25)15-16(22)30-10(2)14(17(24)29-8-7-27-3)20(15)12-9-11(21)5-6-13(12)23-19(20)26/h5-6,9H,4,7-8,22H2,1-3H3,(H,23,26)

InChI Key

FZWWVEYITRWSRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCCOC)C)N

Origin of Product

United States

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